3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate
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Overview
Description
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate is a complex organic compound that features a pyrazole ring substituted with various functional groups, including nitro, sulfonyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to form 1-phenyl-3-methyl-1H-pyrazole.
Sulfonylation: The pyrazole derivative is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the sulfonylated pyrazole with 3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups present in the compound can undergo reduction to form amines under catalytic hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction of Nitro Groups: Corresponding amines.
Reduction of Sulfonyl Group: Corresponding thiols.
Hydrolysis of Ester: Corresponding carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The biological activity of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate is likely mediated through its interactions with specific molecular targets. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis in vivo, releasing active metabolites that contribute to its overall effect.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylsulfonyl-1-phenylpyrazole: Lacks the ester and additional nitro group, making it less versatile in chemical reactions.
3-methyl-1-phenylpyrazole: Lacks the sulfonyl and nitro groups, reducing its potential biological activity.
3-nitrobenzoic acid esters: Similar ester functionality but lacks the pyrazole core, which is crucial for specific biological interactions.
Uniqueness
The uniqueness of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate lies in its combination of functional groups, which provide a balance of reactivity and stability
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O8S/c1-15-21(36(33,34)20-12-10-18(11-13-20)26(29)30)22(25(24-15)17-7-3-2-4-8-17)35-23(28)16-6-5-9-19(14-16)27(31)32/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWAPTLYWSYYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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